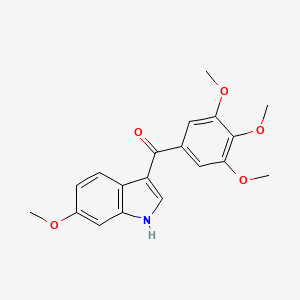

Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-

概述

描述

BPR-0L075,也称为6-甲氧基-3-(3’,4’,5’-三甲氧基苯甲酰)-1H-吲哚,是一种新型合成吲哚化合物。它是在旨在识别新的微管抑制剂的研究中发现的。BPR-0L075通过结合微管的秋水仙碱结合位点抑制微管聚合,使其成为一种有效的抗有丝分裂剂。 该化合物对各种人类肿瘤细胞系显示出显著的细胞毒活性,其IC50值在纳摩尔范围内 .

准备方法

合成路线和反应条件

BPR-0L075通过一系列化学反应合成,这些反应涉及6-甲氧基吲哚与3,4,5-三甲氧基苯甲酰氯的缩合。反应通常在碱存在下进行,例如三乙胺,它促进所需产物的形成。 反应条件通常包括在适当溶剂(如二氯甲烷)中将反应物回流数小时,以确保完全转化 .

工业生产方法

虽然BPR-0L075的具体工业生产方法没有广泛记载,但其合成可能遵循与实验室规模制备相似的原理。该过程将涉及扩大反应条件和优化参数,例如温度、溶剂和反应时间,以实现高产率和纯度。工业生产还可以采用先进的纯化技术,如柱色谱或重结晶,以获得最终产品。

化学反应分析

反应类型

BPR-0L075主要经历与其作为微管抑制剂的作用相关的反应。这些反应包括:

常用试剂和条件

试剂: 用于合成BPR-0L075的常用试剂包括6-甲氧基吲哚、3,4,5-三甲氧基苯甲酰氯和三乙胺。

主要产物

合成反应的主要产物是BPR-0L075本身,它是在纯化后获得的。 该化合物的特征在于它能够抑制微管聚合并在癌细胞中诱导凋亡 .

科学研究应用

BPR-0L075在科学研究中有多种应用,尤其是在化学、生物学、医学和工业领域:

作用机制

BPR-0L075通过结合微管的秋水仙碱结合位点发挥作用,从而抑制微管聚合。这种对微管动力学的破坏导致细胞周期在G2-M期停滞,并形成异常的有丝分裂纺锤体。 该化合物随后通过激活caspase-3级联反应、扰乱线粒体膜电位和Bcl-2的磷酸化来触发凋亡 .

相似化合物的比较

BPR-0L075在微管抑制剂中独树一帜,因为它具有强大的细胞毒活性,并且能够克服多药耐药性。类似的化合物包括:

生物活性

Methanone, specifically (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indole moiety and a trimethoxyphenyl group. The molecular formula is , and it has a CAS number of 613679-11-1. The presence of methoxy groups is believed to enhance its biological activity.

Anticancer Properties

Research has indicated that methanone derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values as low as 0.075 µM in MCF-7 breast cancer cells, indicating strong growth inhibition .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.075 | Microtubule destabilization |

| Compound B | MDA-MB-231 | 0.620 | Induction of apoptosis |

| Methanone | Various | TBD | TBD |

The mechanisms through which methanone exerts its biological effects are still under investigation. However, it is suggested that the compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs . This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of methanone and its derivatives:

- Synthesis and Evaluation : A study synthesized various methanone derivatives and evaluated their biological activities. The results indicated that modifications on the indole or phenyl rings could significantly enhance antiproliferative activity against cancer cell lines .

- Molecular Modeling : Molecular docking studies have been employed to predict the interaction of methanone with target proteins involved in cancer progression. These studies suggest that methanone could effectively bind to tubulin, thereby disrupting microtubule formation .

- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety and efficacy of methanone in animal models. These studies are crucial for understanding the potential therapeutic applications of this compound .

属性

IUPAC Name |

(6-methoxy-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-22-12-5-6-13-14(10-20-15(13)9-12)18(21)11-7-16(23-2)19(25-4)17(8-11)24-3/h5-10,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJVBXKFBQNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210285 | |

| Record name | BPR-0L075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613679-11-1 | |

| Record name | BPR-0L075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613679111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPR-0L075 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BPR-0L075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BPR-0L075 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W918223VQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。